![molecular formula C25H25N7 B2844430 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline CAS No. 1132609-87-0](/img/no-structure.png)

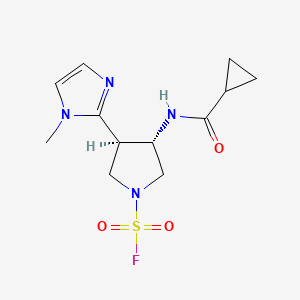

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

A significant aspect of the research on compounds similar to "4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline" involves their synthesis and structural characterization. Studies like those by Menteşe et al. (2015) emphasize the rapid and efficient synthesis of related 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating, showcasing the advancements in synthetic techniques for creating complex molecules with potential biological activities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015). Similarly, the work by Ozbey, Kuş, and Göker (2001) on the crystal structure of closely related benzimidazole derivatives highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Ozbey, Kuş, & Göker, 2001).

Biological Evaluation

Research efforts extend beyond synthesis, focusing on the biological evaluation of these compounds for various pharmacological activities. For instance, Alp et al. (2015) investigated the antiproliferative activities of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives against human leukemia cell lines, indicating the potential for these compounds in cancer therapy (Alp, Gurkan-Alp, Ozkan, & Sunguroglu, 2015). Similarly, studies on the inhibitory properties of these compounds against specific enzymes or biological targets provide insights into their potential therapeutic applications, as seen in the work by Latli et al. (2017), who focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).

Antimicrobial and Anticancer Properties

Another area of research involves evaluating the antimicrobial and anticancer properties of benzimidazole derivatives. Ghasemi et al. (2017) synthesized azo dyes possessing N-heterocycles, including benzimidazole, and evaluated their anticancer and antibacterial activities, showcasing the broad spectrum of potential pharmacological applications of these compounds (Ghasemi, Azizi, Salehi, & Kafil, 2017).

作用機序

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins that are necessary for cell cycle progression. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest.

Biochemical Pathways

The compound affects the DNA damage response pathway . When DNA damage is detected, the cell activates the Chk1 kinase to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound disrupts these processes, leading to cell cycle arrest and potentially cell death if the damage is too severe .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown.

Result of Action

The inhibition of Chk1 by this compound leads to cell cycle arrest, preventing cells from dividing. This can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound may have potential as a cancer therapeutic.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a benzimidazole derivative, the second is an indazole derivative, and the third is an aniline derivative. These intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "4-methylpiperazine", "4-nitrophenylhydrazine", "2-nitrobenzaldehyde", "4-chloroaniline", "2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole", "2-bromo-6-chloro-1H-indazole", "4-bromoaniline", "Sodium hydride", "Sodium borohydride", "Palladium on carbon", "N,N-dimethylformamide", "Acetic acid", "Ethanol", "Diethyl ether", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-nitrophenylhydrazine", "Step 2: Synthesis of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole from 4-methylpiperazine and 2-nitrobenzaldehyde", "Step 3: Synthesis of 2-bromo-6-chloro-1H-indazole from 2-nitrobenzaldehyde and 4-chloroaniline", "Step 4: Synthesis of 4-bromoaniline from 4-nitrophenylhydrazine and 4-chloroaniline", "Step 5: Reduction of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole to 1-(4-methylpiperazin-1-yl)benzimidazole using sodium borohydride", "Step 6: Reduction of 2-bromo-6-chloro-1H-indazole to 6-chloro-1H-indazole using sodium borohydride", "Step 7: Coupling of 1-(4-methylpiperazin-1-yl)benzimidazole, 6-chloro-1H-indazole, and 4-bromoaniline using palladium on carbon and N,N-dimethylformamide to form the final product" ] } | |

CAS番号 |

1132609-87-0 |

分子式 |

C25H25N7 |

分子量 |

423.524 |

IUPAC名 |

4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |

InChI |

InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |

InChIキー |

LPSCCOBGZSKECZ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

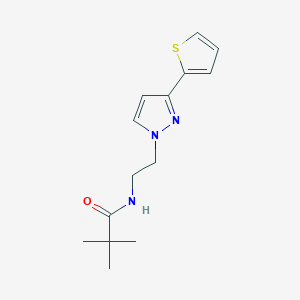

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

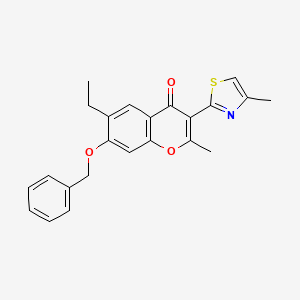

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)

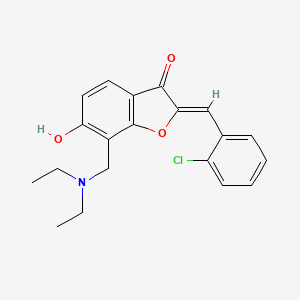

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)

![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)